molecular formula C8H12 B14750694 Bicyclo[5.1.0]oct-3-ene CAS No. 659-84-7

Bicyclo[5.1.0]oct-3-ene

Cat. No.: B14750694
CAS No.: 659-84-7
M. Wt: 108.18 g/mol
InChI Key: AOEUXGZARHPSOK-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]oct-3-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon that features a unique ring structure, making it an interesting subject of study in organic chemistry. The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.1.0]oct-3-ene can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method highlights the use of cycloaddition reactions and subsequent ring-opening processes to construct the bicyclic framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques. These may include the use of specialized catalysts and controlled reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]oct-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.

    Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

Bicyclo[5.1.0]oct-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[5.1.0]oct-3-ene involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[5.1.0]oct-3-ene is unique due to its specific ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.

Properties

CAS No.

659-84-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

bicyclo[5.1.0]oct-3-ene

InChI

InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h1-2,7-8H,3-6H2

InChI Key

AOEUXGZARHPSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CC=C1

Origin of Product

United States

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